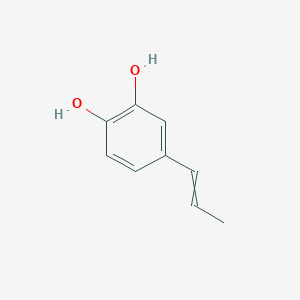
4-(Prop-1-en-1-yl)benzene-1,2-diol
Overview
Description
Preparation Methods
4-(Prop-1-en-1-yl)benzene-1,2-diol can be synthesized through several methods. One common approach involves the O-methylation of eugenol followed by isomerization . This process can be carried out using dimethyl carbonate as a green methylation reagent and polyethylene glycol 800 as a phase transfer catalyst . The reaction conditions typically include a temperature of 140°C and a reaction time of 3 hours . Industrial production methods may vary, but they often involve similar green chemistry principles to ensure sustainability and efficiency.
Chemical Reactions Analysis
4-(Prop-1-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The hydroxyl groups in desmethylisoeugenol can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Prop-1-en-1-yl)benzene-1,2-diol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its antimicrobial and antioxidant properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of desmethylisoeugenol involves its interaction with cell membranes. It acts in a detergent-like manner, increasing membrane fluidity and causing reversible membrane destabilization . This interaction can lead to the permeabilization of cell membranes, which is crucial for its antimicrobial activity .
Comparison with Similar Compounds
4-(Prop-1-en-1-yl)benzene-1,2-diol is similar to other phenylpropanoid compounds such as eugenol, isoeugenol, and hydroxychavicol . it is unique in its specific structural features and biological activities. For instance, while eugenol and isoeugenol are well-known for their antimicrobial properties, desmethylisoeugenol has shown distinct advantages in terms of its antioxidant potential and membrane interaction mechanisms .
Similar Compounds
Eugenol: A major component of clove oil with antimicrobial and antioxidant properties.
Isoeugenol: Known for its use in fragrances and its antimicrobial activity.
Hydroxychavicol: Found in Piper betle leaves, it has potent xanthine oxidase inhibitory activity and is used in treating fungal infections.
Properties
IUPAC Name |
4-prop-1-enylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2-6,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXYNRAMDATLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694574 | |
| Record name | 4-(Prop-1-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72898-29-4 | |
| Record name | 4-(Prop-1-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Propenylbrenzcatechin undergo homopolymerization under standard radical polymerization conditions?
A: Research indicates that 4-Propenylbrenzcatechin and its derivatives (eugenol, isosafrole, safrole) do not readily homopolymerize under standard radical polymerization conditions using initiators like Methyl methacrylate (MMA). [, ]
Q2: How does the presence of oxygen influence the copolymerization of 4-Propenylbrenzcatechin derivatives with Maleic anhydride?
A: Studies reveal that while 4-Propenylbrenzcatechin (eugenol) and Safrole do not copolymerize with Maleic anhydride under a nitrogen atmosphere, the presence of oxygen facilitates the formation of 1:1 copolymers. This highlights the significant role of oxygen in this specific copolymerization system. []
Q3: Is there a difference in reactivity between allyl and isopropenyl derivatives of 4-Propenylbrenzcatechin during copolymerization with Maleic anhydride?
A: Research shows that the isopropenyl derivatives, Isoeugenol and Isosafrole, exhibit significantly higher reactivity with Maleic anhydride compared to their corresponding allyl counterparts, Eugenol and Safrole. This difference in reactivity, approximately 100 times faster for the isopropenyl derivatives, suggests the influence of side-chain structure on the copolymerization process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


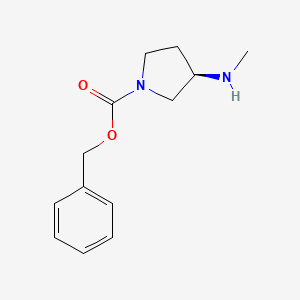
![2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B1501618.png)

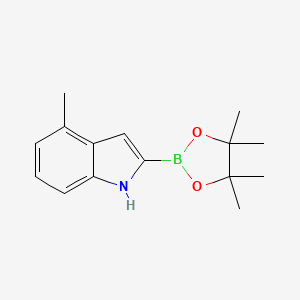
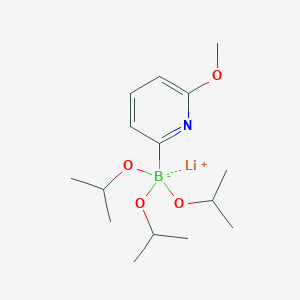
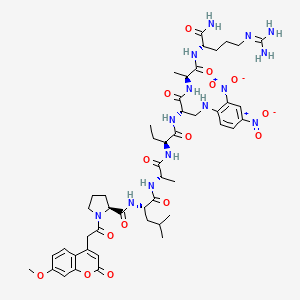

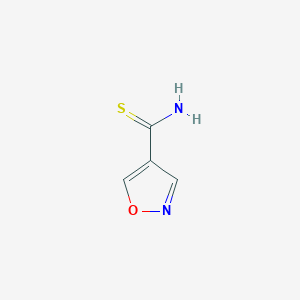
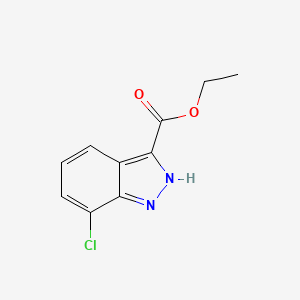
![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)




